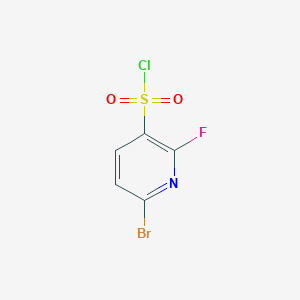
6-Bromo-2-fluoropyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoropyridine-3-sulfonyl chloride typically involves the introduction of bromine, fluorine, and sulfonyl chloride groups onto a pyridine ring. One common method involves the bromination of 2-fluoropyridine, followed by sulfonylation with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-fluoropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Applications De Recherche Scientifique
6-Bromo-2-fluoropyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 6-Bromo-2-fluoropyridine-3-sulfonyl chloride exerts its effects depends on the specific application and targetThis reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-fluoropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2-Fluoropyridine-3-sulfonyl chloride: Lacks the bromine atom, which can affect its reactivity and selectivity in chemical reactions.
6-Bromo-3-pyridinesulfonyl chloride: Lacks the fluorine atom, which can influence its electronic properties and reactivity
Uniqueness
6-Bromo-2-fluoropyridine-3-sulfonyl chloride is unique due to the presence of all three functional groups (bromine, fluorine, and sulfonyl chloride) on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules and in various research applications .
Propriétés
IUPAC Name |
6-bromo-2-fluoropyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-4-2-1-3(5(8)9-4)12(7,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHBJNKHDTBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
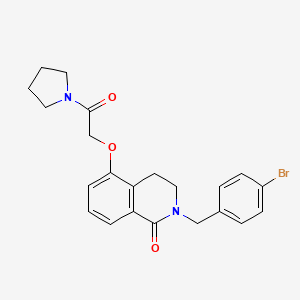
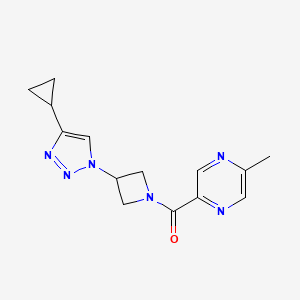
![13-Butyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2435603.png)
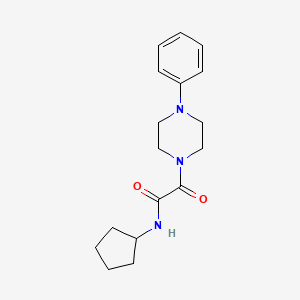
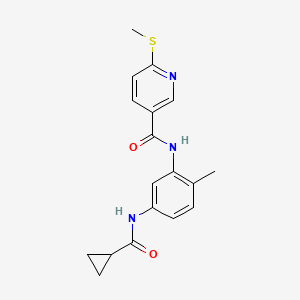
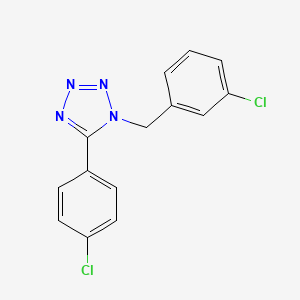
![ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2435610.png)
![N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2435611.png)
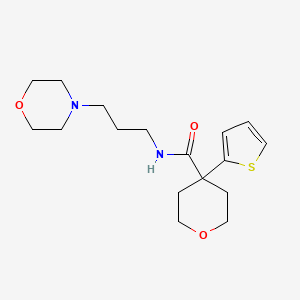
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2435616.png)
![Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435617.png)

![[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate](/img/structure/B2435620.png)
![methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2435622.png)
